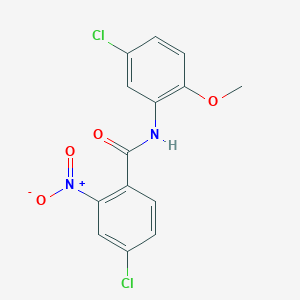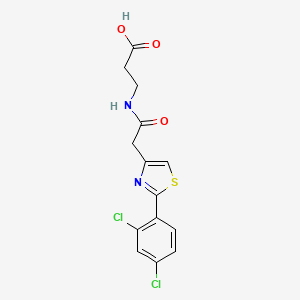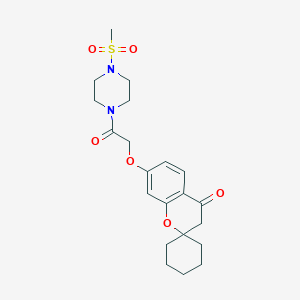![molecular formula C22H27NO6 B14938425 N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine](/img/structure/B14938425.png)
N-{2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoyl}-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID involves multiple steps, starting with the preparation of the chromen ring system. The chromen ring can be synthesized through a series of cyclization reactions involving appropriate precursors. The final step involves the coupling of the chromen derivative with a butanoic acid derivative under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for certain steps, as well as the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide or ester functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Aplicaciones Científicas De Investigación
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID involves its interaction with specific molecular targets. The chromen ring system can interact with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methyl-2-oxo-butanoic acid
- 2-Keto-3-methylbutyric acid
- Methyl 2-methyl-3-oxobutanoate
Uniqueness
3-METHYL-2-[2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANAMIDO]BUTANOIC ACID is unique due to its complex structure, which includes both a chromen ring system and a butanoic acid derivative. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H27NO6 |
|---|---|
Peso molecular |
401.5 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-[2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]propanoylamino]butanoic acid |
InChI |
InChI=1S/C22H27NO6/c1-11(2)19(21(25)26)23-20(24)13(4)28-16-9-12(3)10-17-18(16)14-7-5-6-8-15(14)22(27)29-17/h9-11,13,19H,5-8H2,1-4H3,(H,23,24)(H,25,26)/t13?,19-/m0/s1 |
Clave InChI |
NINAZKHSCYVPNG-YFKXAPIDSA-N |
SMILES isomérico |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)N[C@@H](C(C)C)C(=O)O |
SMILES canónico |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OC(C)C(=O)NC(C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-({[2-(2,3-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)(phenyl)ethanoic acid](/img/structure/B14938342.png)
![methyl 2-{[(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938350.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14938361.png)

![4-phenyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B14938372.png)
![[2-(Furan-2-yl)quinolin-4-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14938385.png)
![(S)-[(S)-2-(4-Oxo-4H-benzo[d][1,2,3]triazin-3-yl)-propionylamino]-phenyl-acetic acid](/img/structure/B14938390.png)
methanone](/img/structure/B14938393.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(6-bromo-1H-indol-1-yl)ethyl]acetamide](/img/structure/B14938394.png)
![N-{[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B14938405.png)


![4-[({[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B14938419.png)
![4-nitro-N-[(4-nitrophenyl)sulfonyl]-N-(pyridin-3-yl)benzenesulfonamide](/img/structure/B14938420.png)
